molecular formula C20H25ClN2O5 B1666008 Amlodipine CAS No. 88150-42-9

Amlodipine

Cat. No. B1666008
CAS RN: 88150-42-9
M. Wt: 408.9 g/mol
InChI Key: HTIQEAQVCYTUBX-UHFFFAOYSA-N
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Description

Amlodipine is a calcium channel blocker that is used to treat hypertension and angina. It is a dihydropyridine derivative of the drug class and has a wide range of pharmacological effects. Amlodipine has been used for over 25 years and is one of the most widely prescribed medications for hypertension and angina. It is also used in combination with other medications to treat congestive heart failure.

Scientific research applications

Hypertension Treatment

Amlodipine, a calcium channel blocker, is primarily used in treating hypertension. It has been found effective in various clinical cases, significantly enhancing the efficacy of treating hypertension, especially when used in combination with other antihypertensive agents like perindopril arginine (Morozova et al., 2015). This combination therapy shows high efficiency and safety in clinical practice.

Pharmacokinetic Studies

The pharmacokinetics of amlodipine, including its absorption and metabolism, have been extensively studied. For instance, the interaction of amlodipine with gut microbiota and its metabolic activities were investigated, showing that antibiotic intake might increase the bioavailability of amlodipine (Yoo et al., 2016). Moreover, genetic variations in enzymes like CYP2D6 and SLC22A1 significantly affect amlodipine's pharmacokinetics and safety (Soria-Chacartegui et al., 2023).

Chiral Separation and Analysis

Amlodipine's enantiomers have been studied for their different pharmacological activities. Capillary electrophoresis has been applied for the enantiomeric separation of amlodipine, which is crucial in understanding the drug's stereochemistry and its implications for efficacy and safety (Hancu et al., 2015).

Novel Applications and Research

  • Amlodipine has shown potential in treating conditions beyond hypertension. It has been explored for its neuroprotective effects, particularly in spinal cord injury repair by inhibiting motoneuronal apoptosis and upregulating autophagy (Huang et al., 2021).
  • In cancer research, amlodipine demonstrated anticancer effects in non-small cell lung cancer, especially when combined with other anticancer drugs like gefitinib (Fu et al., 2022).
  • Additionally, amlodipine has been appraised for its potential as an anti-arthritic agent, offering new therapeutic possibilities for this existing drug (Qasim et al., 2020).

Pediatric Applications

Pediatric hypertension treatment is another area where amlodipine is gaining attention. The development of an amlodipine oral solution suitable for young children highlights its application in pediatric hypertension management (van der Vossen et al., 2020).

properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88150-47-4 (maleate (1:1))
Record name Amlodipine [INN:BAN]
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DSSTOX Substance ID

DTXSID7022596
Record name Amlodipine
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Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amlodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005018
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Solubility

slightly soluble in water
Record name Amlodipine
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Mechanism of Action

**Mechanism of action on blood pressure** Amlodipine is considered a peripheral arterial vasodilator that exerts its action directly on vascular smooth muscle to lead to a reduction in peripheral vascular resistance, causing a decrease in blood pressure. Amlodipine is a dihydropyridine calcium antagonist (calcium ion antagonist or slow-channel blocker) that inhibits the influx of calcium ions into both vascular smooth muscle and cardiac muscle. Experimental studies imply that amlodipine binds to both _dihydropyridine_ and _nondihydropyridine_ binding sites, located on cell membranes. The contraction of cardiac muscle and vascular smooth muscle are dependent on the movement of extracellular calcium ions into these cells by specific ion channels. Amlodipine blocks calcium ion influx across cell membranes with selectivity. A stronger effect of amlodipine is exerted on vascular smooth muscle cells than on cardiac muscle cells. Direct actions of amlodipine on vascular smooth muscle result in reduced blood pressure. **Mechanism of action in angina** The exact mechanism by which amlodipine relieves the symptoms of angina have not been fully elucidated to this date, however, the mechanism of action is likely twofold: Amlodipine has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions. Since the heart rate remains stable during amlodipine administration, the reduced work of the heart reduces both myocardial energy use and oxygen requirements. Dilatation of the main coronary arteries and coronary arterioles, both in healthy and ischemic areas, is another possible mechanism of amlodipine reduction of blood pressure. The dilatation causes an increase in myocardial oxygen delivery in patients experiencing coronary artery spasm (Prinzmetal's or variant angina) and reduces coronary vasoconstriction caused by smoking., Amlodipine is a dihydropyridine calcium antagonist (calcium ion antagonist or slow-channel blocker) that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. Experimental data suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites. The contractile processes of cardiac muscle and vascular smooth muscle are dependent upon the movement of extracellular calcium ions into these cells through specific ion channels. Amlodipine inhibits calcium ion influx across cell membranes selectively, with a greater effect on vascular smooth muscle cells than on cardiac muscle cells. Negative inotropic effects can be detected in vitro but such effects have not been seen in intact animals at therapeutic doses. Serum calcium concentration is not affected by amlodipine. Within the physiologic pH range, amlodipine is an ionized compound (pKa=8.6), and its kinetic interaction with the calcium channel receptor is characterized by a gradual rate of association and dissociation with the receptor binding site, resulting in a gradual onset of effect., Recent studies have suggested that cytokines are capable of modifying cardiovascular function and that drugs used in the treatment of heart failure have various modulating properties on the production of cytokines. More recently, we have found that ouabain induces the production of cytokines. This study was performed to examine the effects of calcium channel blockers on the production of cytokines induced by a cardiac glycoside. Human peripheral blood mononuclear cells (PBMC) were obtained from healthy volunteers. PBMC were cultured in 0.1, 1, 10, and 30 umol/L amlodipine, diltiazem, and nifedipine in presence of 1 umol/L ouabain. After 24 hr of incubation, IL-1alpha, IL-1beta, IL-6, and TNF-alpha were measured in the culture supernatants by enzyme-linked immunosorbent assay. Ouabain induced the production of IL-1alpha, IL-1beta and IL-6, but not of TNF-alpha. Induction of IL-1beta was most prominent. The production of IL-1alpha, and IL-6 was inhibited by amlodipine in a concentration-dependent manner and was significantly decreased at a concentration of 10 umol/L. IL-1beta production was also inhibited by 30 umol/L amlodipine. In contrast, neither diltiazem nor nifedipine inhibited the production of these cytokines. The unique property of amlodipine to inhibit the production of IL-1alpha, IL-1beta and IL-6 may contribute to its beneficial effects in heart failure patients., Proliferation of vascular smooth muscle cells (VSMC) contributes to the progression of atherosclerotic plaques. Calcium channel blockers have been shown to reduce VSMC proliferation, but the underlying molecular mechanism remains unclear. p21(Waf1/Cip1) is a potent inhibitor of cell cycle progression. Here, /investigators/ demonstrate that amlodipine (10(-6) to 10(-8) M) activates de novo synthesis of p21(Waf1/Cip1) in vitro. /Investigators/ show that amlodipine-dependent activation of p21(Waf1/Cip1) involves the action of the glucocorticoid receptor (GR) and C/EBP-alpha. The underlying pathway apparently involves the action of mitogen-activated protein kinase or protein kinase C, but not of extracellular signal-related kinase or changes of intracellular calcium. Amlodipine-induced p21(Waf1/Cip1) promoter activity and expression were abrogated by C/EBP-alpha antisense oligonucleotide or by the GR antagonist RU486. Amlodipine-dependent inhibition of cell proliferation was partially reversed by RU486 at 10(-8) M (58%+/-29%), antisense oligonucleotides targeting C/EBP-alpha (91%+/-26%), or antisense mRNAs targeting p21(Waf1/Cip1) (96%+/-32%, n=6); scrambled antisense oligonucleotides or those directed against C/EBP-beta were ineffective. The data suggest that the anti-proliferative action of amlodipine is achieved by induction of the p21 (Waf1/Cip1) gene, which may explain beneficial covert effects of this widely used cardiovascular therapeutic drug beyond a more limited role as a vascular relaxant., Calcium channel blockers (CCBs) are widely used in the therapy of cardiovascular diseases. Recent studies have shown that several CCBs exerted distinct anti-inflammatory effect in myocardial dysfunction models. The purpose of the present study was to evaluate therapeutic effect and possible mechanism of action of amlodipine, one of the widely used CCBs, on rat cardiac dysfunction during sepsis induced by lipopolysaccharide (LPS). Pretreatment of the rats with amlodipine (10 or 30 mg/kg, i.v.) delayed the fall of mean arterial blood pressure caused by LPS. Amlodipine also significantly inhibited the elevation of plasma tumor necrosis factor alpha (TNF-alpha) and decreased levels of inducible nitric oxide synthase (iNOS) in response to LPS challenge. To investigate the mechanism of the action of amlodipine, neonatal rat cardiomyocytes were used as a model. Amlodipine concentration-dependently decreased the release of TNF-alpha and iNOS protein expression, and suppressed the degradation and phosphorylation of inhibitor of kappaB-alpha (IkappaB-alpha) in LPS-activated neonatal rat cardiomyocytes. Further studies revealed that amlodipine markedly activated phosphatidylinositiol 3-kinase (PI3K) and Akt, downstream of the PI3K signal cascade. Application of PI3K inhibitors, wortmannin and LY294002 attenuated the depression of TNF-alpha and iNOS expression by amlodipine in LPS-induced cardiomyocytes. These findings may explain some cardioprotective effects of amlodipine in LPS-mediated sepsis and suggest that the inhibition of TNF-alpha and iNOS expression by amlodipine is, at least in part, dependent on PI3K/Akt signaling pathway.
Record name Amlodipine
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Product Name

Amlodipine

CAS RN

88150-42-9
Record name Amlodipine
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Record name Amlodipine [INN:BAN]
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Record name 3-ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
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Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester
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Record name Amlodipine
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Melting Point

199-201
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Synthesis routes and methods I

Procedure details

A mixture of 4-(2-chlorophenyl)-2-(2-hydroxyimino-ethoxymethyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester (IBa, 150 mg), palladium hydroxide on carbon (10 mg) and ammonium formate (224 mg) in methanol (10 mL) was refluxed for 5 h under a nitrogen atmosphere. On cooling to room temperature, the mixture was filtered through a pad of celite. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (grade 9385, Merck, 230-400 mesh, 60 Å) using a solvent mixture of dichloromethane and methanol (9:1; 100 mL), and dichloromethane, methanol and ammonium hydroxide (90:10:1; 500 mL) as eluent afforded the title compound (IAa 88 mg).
Name
4-(2-chlorophenyl)-2-(2-hydroxyimino-ethoxymethyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 100 gm (0.245 moles) of RS amlodipine in 150 ml DMSO was added a solution of 9.2 gm (0.06 moles, 0.25 eq) of L (+) tartaric acid in 100 ml DMSO. The solid starts separating from clear solution within 5-10 mins. This was stirred for 3 hrs and solid was filtered off, washed with acetone and dried to give 58.6 gm (40.5%) R (+) amlodipine hemi L(+) tartarate mono DMSO solvate. mp. 160-162° C., 96.8% d.e. by chiral HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Phthaloyl amlodipine (100 g, 0.18 M) was reacted with monomethyl amine (500 g, 40% solution) in denatured spirit at room temperature for 8 hrs, cooled to 0° C., filtered, washed with distilled water up to neutral pH and dried at 60-65° C. for 8 ills. Yield 58 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Amlodipine besylate (30 g) was slurried into a mixture of dichloromethane/water (1:1, 500 ml) and the rapidly slurred emulsion was basified to pH 11 with aqueous sodium hydroxide (5M). The resulting organic layer was separated and the remaining aqueous layer extracted with dichloromethane (100 ml). The combined extracts were washed with water (150 ml) dried (MgSO4) and evaporated in vacuo to afford an off-white solid (20.3 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
dichloromethane water
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a slight suspension of racemic amlodipine besylate (100.37 g, 0.177 mol) [prepared by the method described in European Patent No. 0244944] in methylene chloride (250 mL, 2.5 mL/g) and water (250 mL, 2.5 mL/g) was added 11 M sodium hydroxide (24 mL) to achieve pH 13-14. The mixture was stirred for ten minutes during which time it became a solution. The layers were separated and the organic layer washed with water (1×250 mL) and gravity filtered through a magnesium sulphate (25 g) bed. The magnesium sulphate was washed with methylene chloride (40 mL) and to the combined filtrates was added dimethyl sulphoxide (360 mL). The methylene chloride was removed on a rotary evaporator (45 minutes on a water aspirator followed by 15 minutes under high vacuum).
Quantity
100.37 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine
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Reactant of Route 3
Amlodipine
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 6
Amlodipine

Citations

For This Compound
155,000
Citations
PA Meredith, HL Elliott - Clinical pharmacokinetics, 1992 - Springer
Amlodipine is a dihydropyridine calcium antagonist drug with distinctive pharmacokinetic characteristics which appear to be attributable to a high degree of ionisation. Following oral …
Number of citations: 319 link.springer.com
DR Abernethy - American heart journal, 1989 - Elsevier
… for the linearity of amlodipine's pharmacokinetics and absence … Comparison of the pharmacokinetics of amlodipine in … is a greater accumulation of amlodipine in patients with severe …
Number of citations: 198 www.sciencedirect.com
RA Burges, MG Dodd, DG Gardiner - The American Journal of Cardiology, 1989 - Elsevier
… of the amlodipine data’ showed that this behavior was consistent with amlodipine possessing … of incubation (where amlodipine was at near-equilibrium) showed that amlodipine (IQ0 1.9 …
Number of citations: 136 www.sciencedirect.com
I Osterloh - American heart journal, 1989 - Elsevier
… of amlodipine’s safety. Of these, 2495 received amlodipine (including 2189 who received multiple-… amlodipine), and the remainder received comparative agents (placebo 1213; active …
Number of citations: 100 www.sciencedirect.com
II Session - Cardiology, 1992 - karger.com
… Amlodipine is a dihydropyridine calcium antagonist which … In this article the diposition of amlodipine, and the relation of … between amlodipine and digoxin [12] and amlodipine and …
Number of citations: 109 karger.com
R Burges, D Moisey - The American journal of cardiology, 1994 - Elsevier
… Amlodipine is a novel calcium antagonist. Structurally, amlodipine is related to the group of agents … and pharmacokinetic profile exhibited by amlodipine that differentiates it from earlier …
Number of citations: 101 www.sciencedirect.com
…, Amlodipine Cardiovascular Community Trial … - The American journal of …, 1996 - Elsevier
This community-based study assessed whether there were age, sex, or racial differences in response to amlodipine 5 to 10 mg once daily in patients with mild to moderate essential …
Number of citations: 222 www.sciencedirect.com
M Packer, CM O'Connor, JK Ghali… - … England Journal of …, 1996 - Mass Medical Soc
… amlodipine group, representing a 9 percent reduction in the combined risk of fatal and nonfatal events with amlodipine (… 33 percent of those in the amlodipine group, representing a 16 …
Number of citations: 538 www.nejm.org
B Pitt, RP Byington, CD Furberg, DB Hunninghake… - Circulation, 2000 - Am Heart Assoc
… amlodipine and 28 placebo participants who experienced an event (HR 0.82 [95% CI 0.47 to 1.42]). Amlodipine … failure and unstable angina (61 amlodipine versus 88 placebo, HR 0.65 […
Number of citations: 208 www.ahajournals.org
KG Bulsara, M Cassagnol - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… Amlodipine is available as amlodipine besylate, which was … , and other key elements of amlodipine in the clinical setting as … the care of patients who can benefit from amlodipine therapy. …
Number of citations: 43 www.ncbi.nlm.nih.gov

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